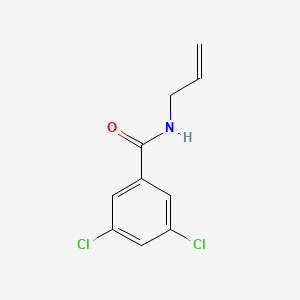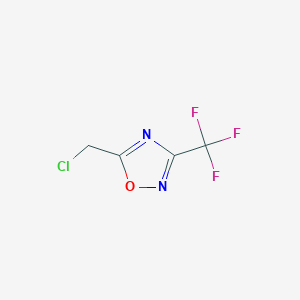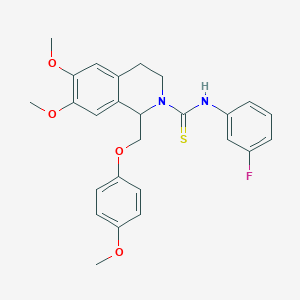![molecular formula C19H13ClN2O3S B3001699 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 941918-53-2](/img/structure/B3001699.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide" is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole and acetamide groups have been synthesized and evaluated for various biological activities, including anti-HIV, antibacterial, and anticonvulsant effects .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of 2-aminobenzothiazole with other reagents such as chloroacetyl chloride, hydrazine hydrate, and different aromatic or heteroaromatic halides. For instance, the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was achieved using a sequence of reactions that provided compounds with moderate to potent anti-HIV activity . Similarly, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of related compounds reveals important interactions that contribute to their stability and potential biological activity. For example, in the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle to the thiazole ring, and molecules are linked via intermolecular interactions forming chains in the crystal . These structural features are crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. The presence of halogen atoms, such as chlorine, can facilitate further chemical modifications through nucleophilic substitution reactions. Additionally, the amide group can engage in hydrogen bonding, which is significant for the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic and heteroaromatic rings, halogen substituents, and hydrogen bond donors and acceptors can influence these properties. For example, the crystalline structure and intermolecular interactions of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide provide insights into its physical state and potential solubility . Similarly, the synthesis and characterization of other related compounds provide information on their elemental composition and spectroscopic properties, which are essential for identifying and quantifying these compounds .
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory Activity : Compounds similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide have shown significant α-glucosidase inhibitory activity, which is relevant in the context of diabetes management. Specifically, N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide exhibited very good inhibition of this enzyme (Koppireddi et al., 2014).
Antitumor Activity : Derivatives of this compound have been tested for antitumor activity. For instance, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Anti-Inflammatory Activity : Studies on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have revealed significant anti-inflammatory activities, indicating their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Antioxidant and Anti-Inflammatory Properties : Certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have demonstrated both antioxidant and anti-inflammatory activities. These findings highlight the potential therapeutic applications of these compounds in diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activity : The synthesis of benzothiazole-based acetamides, similar to the compound , has been shown to exhibit promising antimicrobial activities against various bacteria and fungal strains, suggesting their potential use in combating infections (Rezki, 2016).
Anticonvulsant Properties : Benzofuran-acetamide scaffolds have been studied for their anticonvulsant activity. Some derivatives demonstrated potential efficacy in preventing seizure spread, which could be significant in the development of new anticonvulsant drugs (Shakya et al., 2016).
Direcciones Futuras
Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design and synthesis of new thiazole-based compounds with improved pharmacological properties . Additionally, structure and antibacterial activity relationship could be further supported by in silico molecular docking studies of the active compounds .
Mecanismo De Acción
Target of Action
The compound N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a derivative of two important heterocyclic compounds: benzofuran and thiazole . Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . .
Mode of Action
Benzofuran derivatives have shown antimicrobial activities , and thiazole derivatives have shown a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Given the wide range of biological activities associated with benzofuran and thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Given the wide range of biological activities associated with benzofuran and thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-13-5-7-14(8-6-13)24-10-18(23)22-19-21-15(11-26-19)17-9-12-3-1-2-4-16(12)25-17/h1-9,11H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQGATSTGJHSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)

![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)